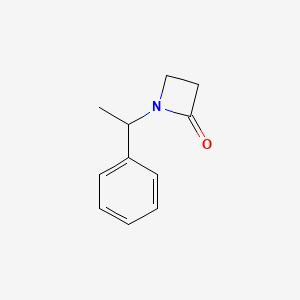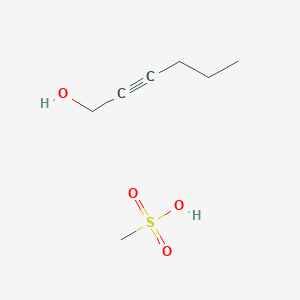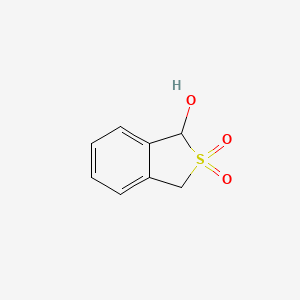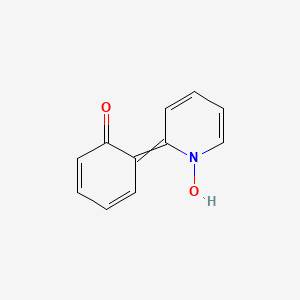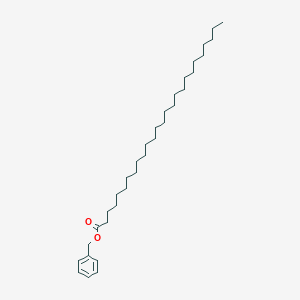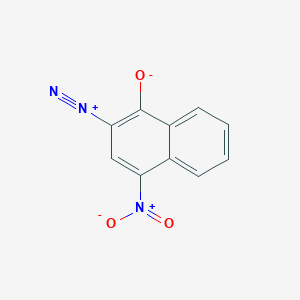
2-Diazonio-4-nitronaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-4-nitronaphthalen-1-olate is an organic compound with the molecular formula C10H5N3O3 It is a diazonium salt derivative of naphthalene, characterized by the presence of both diazonium and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Diazonio-4-nitronaphthalen-1-olate can be synthesized through the diazotization of 2-aminonaphthalene-4-nitro. The process involves the following steps:
Nitration: Naphthalene is nitrated to produce 2-nitronaphthalene.
Amination: 2-nitronaphthalene is then reduced to 2-aminonaphthalene.
Diazotization: 2-aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-4-nitronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride and hydrochloric acid.
Major Products
Substitution: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling: Azo dyes with various chromophoric properties.
Reduction: 2-Amino-4-naphthol derivatives.
Applications De Recherche Scientifique
2-Diazonio-4-nitronaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-4-nitronaphthalen-1-olate involves its ability to act as an electrophile in substitution and coupling reactions. The diazonium group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitronaphthalene: A precursor in the synthesis of 2-Diazonio-4-nitronaphthalen-1-olate.
1-Nitronaphthalene: An isomer with different reactivity and applications.
2-Aminonaphthalene: An intermediate in the synthesis of the diazonium compound.
Uniqueness
This compound is unique due to the presence of both diazonium and nitro groups, which confer distinct reactivity patterns. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
99365-86-3 |
|---|---|
Formule moléculaire |
C10H5N3O3 |
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
2-diazonio-4-nitronaphthalen-1-olate |
InChI |
InChI=1S/C10H5N3O3/c11-12-8-5-9(13(15)16)6-3-1-2-4-7(6)10(8)14/h1-5H |
Clé InChI |
PRAPBXDYVNAAOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
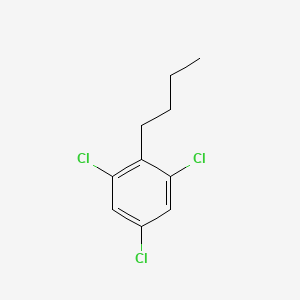
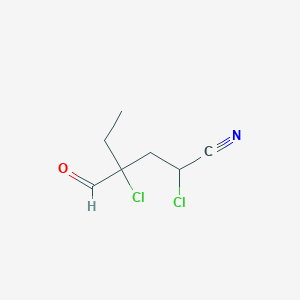
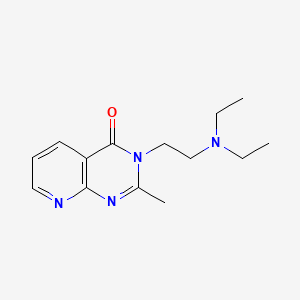

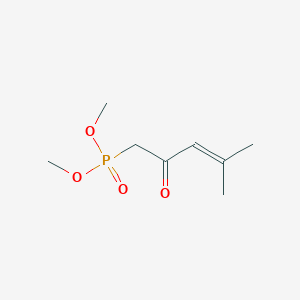
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
